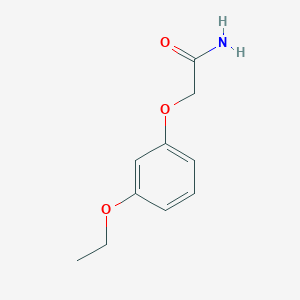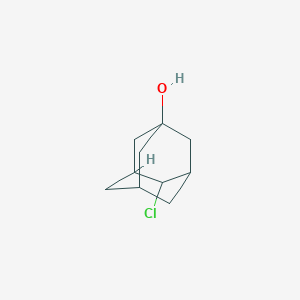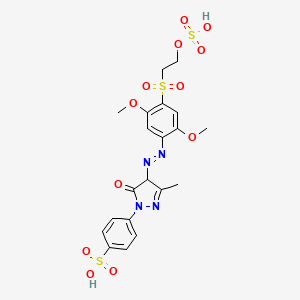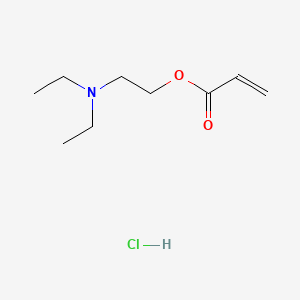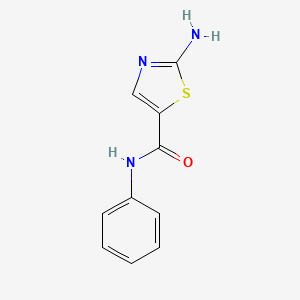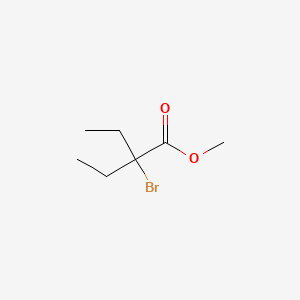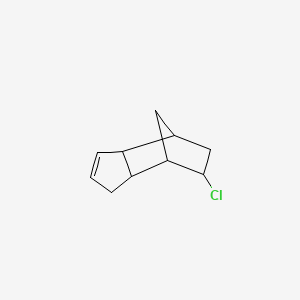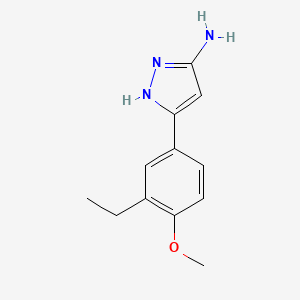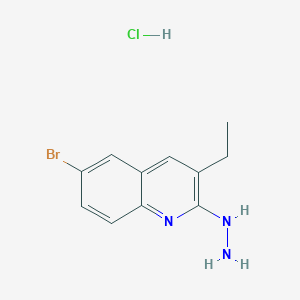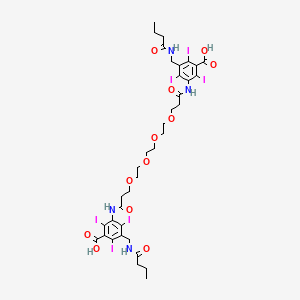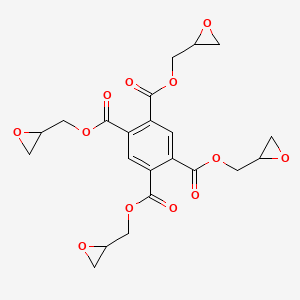
3-(Prop-2-en-1-yl)hex-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)hex-4-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a hexene chain with a prop-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hex-4-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of hex-4-enenitrile with prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of transition metal catalysts, can be employed to enhance the efficiency of the reaction. The choice of catalyst and reaction conditions is optimized to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)hex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₃) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)hex-4-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)hex-4-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-2-en-1-yl)hex-4-enenitrile: Unique due to its specific substitution pattern and reactivity.
Hex-4-enenitrile: Lacks the prop-2-en-1-yl substituent, resulting in different reactivity and applications.
Prop-2-en-1-yl derivatives: Compounds with similar substituents but different core structures, leading to varied chemical behavior.
Uniqueness
This compound stands out due to its combination of a nitrile group and an alkene chain with a prop-2-en-1-yl substituent. This unique structure imparts specific reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
58794-17-5 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
3-prop-2-enylhex-4-enenitrile |
InChI |
InChI=1S/C9H13N/c1-3-5-9(6-4-2)7-8-10/h3-4,6,9H,1,5,7H2,2H3 |
Clé InChI |
HJONTWUZLZLLFY-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC=C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[2-(4-methoxyphenyl)benzimidazol-1-yl]ethanamine](/img/structure/B15345355.png)
